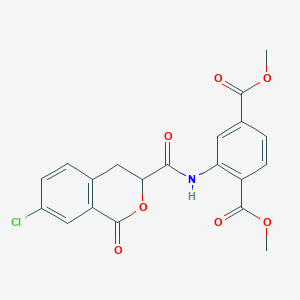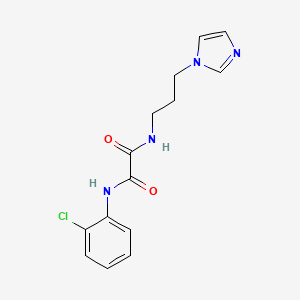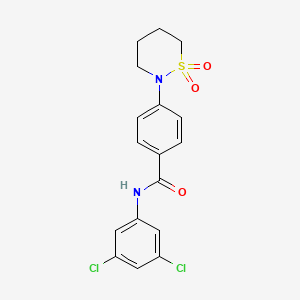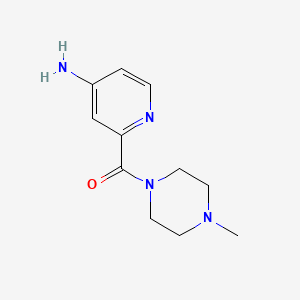![molecular formula C19H19FN4O3 B2810318 N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923246-24-6](/img/structure/B2810318.png)
N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a compound that belongs to the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are known for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In some cases, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of this compound, like other pyrrolo[2,3-d]pyrimidines, contains a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also has a fluorophenyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound could include acid-catalyzed chemo-selective C-4 substitution of the pyrrolo[2,3-d]pyrimidine ring . Other reactions may involve Pd-catalyzed carbonylation and Pt/V/C-catalyzed nitro group reduction .Scientific Research Applications
Transformations and Synthesis
- N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, as part of the cyclopenta[c]pyrrole family, undergoes transformations in hot alcohol, yielding distinct compounds like tetrahydro-1-imino cyclopenta[c]pyrrole methyl ketone oxime. These transformations showcase its reactivity and potential for creating novel compounds (Bell et al., 1977).
NMR Studies
- The compound's derivatives have been studied using Nuclear Magnetic Resonance (NMR), highlighting its utility in understanding molecular structures and interactions. This contributes to the field of organic chemistry and drug design (Hirohashi et al., 1976).
Green Chemistry Approaches
- The compound's synthesis has been explored through green chemistry methods. These methods aim for efficient, eco-friendly ways to produce pyrrolo[2,3-d]pyrimidine derivatives, underlining the increasing emphasis on sustainability in chemical synthesis (Wang et al., 2017).
Biological Activities
- Synthesis of derivatives has been linked to biological activities, such as inhibition of cancer cell proliferation. This suggests potential therapeutic applications, albeit in early stages of research (Liu et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, as well as the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the halting of cell division and the induction of apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthetic methods . Additionally, structure-activity relationship (SAR) studies could provide insights into the contributions of different substitutions on the pyrrolo[2,3-d]pyrimidine ring .
properties
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-23-10-14(17(25)21-12-4-2-3-5-12)15-16(23)18(26)24(19(27)22-15)13-8-6-11(20)7-9-13/h6-10,12H,2-5H2,1H3,(H,21,25)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRBPLITYJPDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2810236.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)

![3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol](/img/structure/B2810242.png)

![3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2810245.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)



![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2810256.png)
![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)